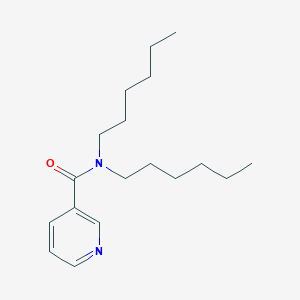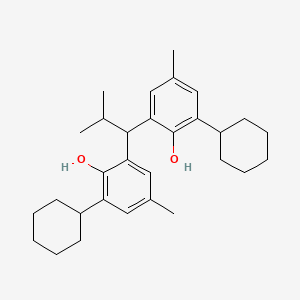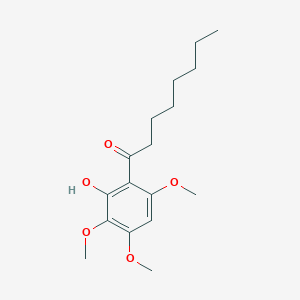
3-Benzylpentanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylpentanedinitrile is an organic compound characterized by the presence of a benzyl group attached to a pentanedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzylpentanedinitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Reduction: Reduction of nitriles can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Benzoic acids.
Reduction: Primary amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
3-Benzylpentanedinitrile has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Benzylpentanedinitrile exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with the nitrile group.
Pathways Involved: The compound can influence metabolic pathways by acting as a substrate or inhibitor in enzymatic reactions.
Comparison with Similar Compounds
Benzyl Cyanide: Similar structure but with a single nitrile group.
Phenylacetonitrile: Another nitrile compound with a phenyl group attached to an acetonitrile backbone.
Uniqueness: 3-Benzylpentanedinitrile is unique due to its dual nitrile groups, which provide distinct reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
138145-56-9 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-benzylpentanedinitrile |
InChI |
InChI=1S/C12H12N2/c13-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,12H,6-7,10H2 |
InChI Key |
YFKVMGWXXLHWGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
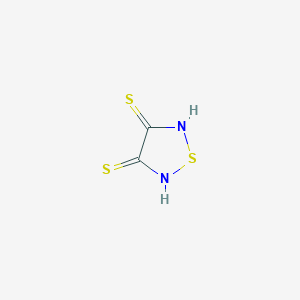
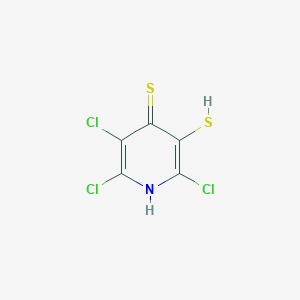

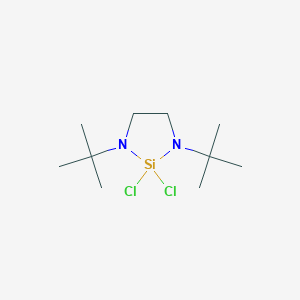
![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)

![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
